![molecular formula C39H61ClO7Si B13856404 7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound with a molecular formula of C39H61ClO7Si and a molecular weight of 705.45. This compound is an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves multiple steps, including the formation of the core benzofuran structure and subsequent functionalization to introduce the chloro and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including macrocyclic lactones like Milbemycin D.
Biology: Studied for its potential biological activity, including its role as a nematocide and insecticide.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Used in the production of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Milbemycin D, it is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in nematode and insect physiology. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Milbemycin D: A macrocyclic lactone with similar structural features and biological activity.
Avermectins: Another class of macrocyclic lactones with antiparasitic activity.
Ivermectin: A well-known antiparasitic agent with a similar mechanism of action.
Uniqueness
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, including the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of Milbemycin D further highlights its importance in the production of valuable agricultural and pharmaceutical compounds.
Properties
Molecular Formula |
C39H61ClO7Si |
|---|---|
Molecular Weight |
705.4 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-12-chloro-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C39H61ClO7Si/c1-23(2)33-26(5)17-18-38(46-33)21-30-20-29(45-38)16-15-25(4)32(40)24(3)13-12-14-28-22-43-35-34(47-48(10,11)37(7,8)9)27(6)19-31(36(41)44-30)39(28,35)42/h12-15,19,23-24,26,29-35,42H,16-18,20-22H2,1-11H3/b13-12+,25-15+,28-14+/t24-,26-,29+,30-,31-,32+,33+,34+,35+,38+,39+/m0/s1 |
InChI Key |
CYFNWXANCRBXMY-ZWCOVFJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)\C)O[C@@H]1C(C)C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)C)OC1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


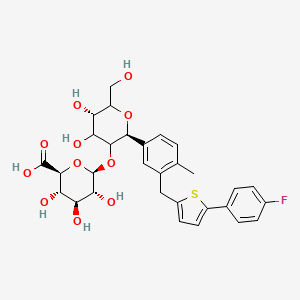
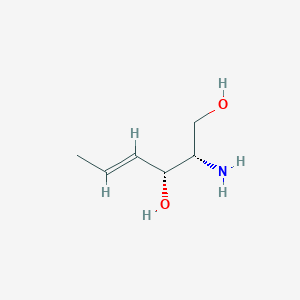
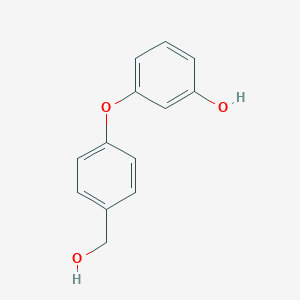
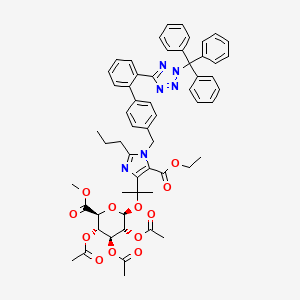
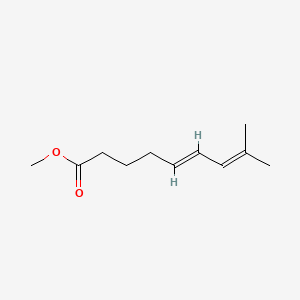
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
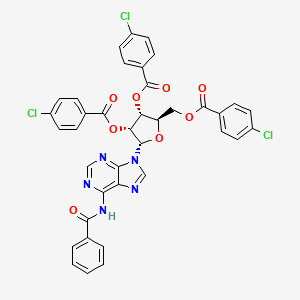
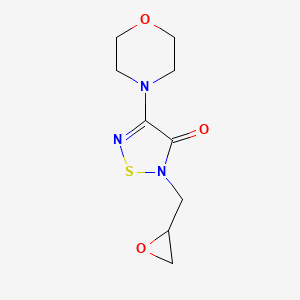
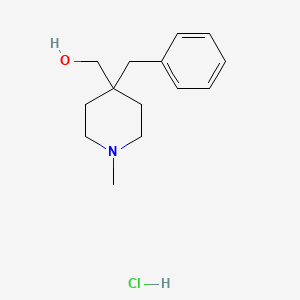
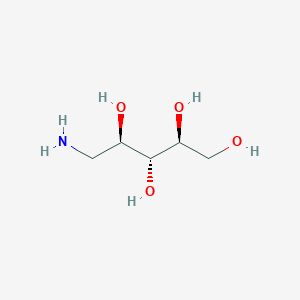
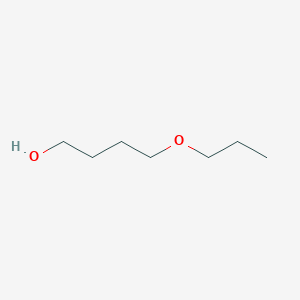
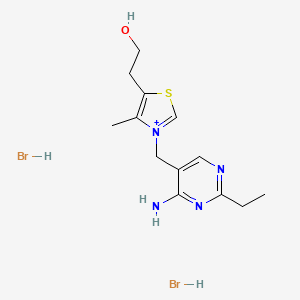
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
